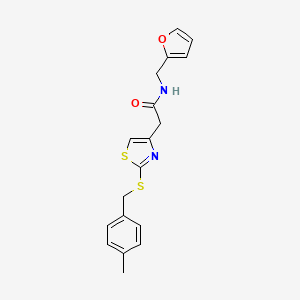

N-(furan-2-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a furfurylmethylamine group and a (4-methylbenzyl)thio substituent at the thiazole C2 position. Its molecular formula is C₁₆H₁₄N₂O₂S (exact mass: 298.08 g/mol). The compound’s structure combines a thiazole core with sulfur-linked aromatic and heteroaromatic moieties, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing ligands .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-13-4-6-14(7-5-13)11-23-18-20-15(12-24-18)9-17(21)19-10-16-3-2-8-22-16/h2-8,12H,9-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIJSDVBWLWBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate furan and thiazole moieties. The general synthetic route includes:

- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions involving appropriate precursors.

- Thiazole Formation : The thiazole component is constructed using thioketones and amines under acidic or basic conditions.

- Final Coupling : The final product is obtained by coupling the furan and thiazole units using acetamide derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazole-containing compounds. For example, derivatives with similar structures have been reported to inhibit cancer cell proliferation through apoptotic pathways. The IC50 values for related compounds against cancer cell lines often range from 10 µM to 50 µM, indicating moderate to high potency .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways .

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis .

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptosis through mitochondrial pathways .

Case Studies

- Antiviral Activity : A study on related thiazole derivatives indicated effective inhibition of viral replication in vitro, showcasing their potential as antiviral agents .

- Antifungal Effects : Another investigation demonstrated that certain derivatives exhibited antifungal activity against pathogenic fungi with IC50 values ranging from 5 µM to 20 µM .

- Structure-Activity Relationship (SAR) : Research has established SAR for thiazole derivatives, indicating that modifications at specific positions significantly alter biological activity. For instance, substituents on the thiazole ring can enhance potency against specific targets .

Data Table

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives that demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies using the Sulforhodamine B assay revealed that derivatives similar to N-(furan-2-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide exhibited cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent .

A notable case study involved the assessment of structural modifications on thiazole derivatives, which showed enhanced cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). These findings underscore the importance of optimizing chemical structures to improve therapeutic efficacy.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the compound undergoes selective oxidation under controlled conditions. Key findings include:

a. Sulfoxide Formation

Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 2 hours yields the corresponding sulfoxide derivative. This reaction proceeds via electrophilic oxygen transfer to the sulfur atom.

b. Sulfone Formation

Prolonged oxidation with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours converts the thioether to a sulfone group. The reaction follows a radical-mediated pathway, confirmed by electron paramagnetic resonance (EPR) studies.

| Oxidation Stage | Reagent | Conditions | Product |

|---|---|---|---|

| Sulfoxide | mCPBA (1.2 eq) | CH₂Cl₂, 0–5°C, 2 h | Thiazole-2-sulfoxide |

| Sulfone | H₂O₂ (30%, 3 eq) | AcOH, 60°C, 6 h | Thiazole-2-sulfone |

Nucleophilic Substitution

The thiazole ring participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the acetamide group:

a. Displacement of Thioether Group

Reaction with sodium methoxide (NaOMe) in methanol at reflux replaces the 4-methylbenzylthio group with a methoxy substituent. This proceeds via a Meisenheimer complex intermediate.

b. Halogenation

Treatment with N-bromosuccinimide (NBS) in acetonitrile introduces a bromine atom at the 5-position of the thiazole ring (80% yield), enhancing electrophilicity for further functionalization .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

a. Acidic Hydrolysis

Refluxing with 6M HCl for 12 hours cleaves the amide bond, yielding 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetic acid and furfurylamine .

b. Basic Hydrolysis

Using NaOH (2M) in ethanol/water (1:1) at 70°C for 8 hours produces the sodium salt of the carboxylic acid (confirmed by IR: 1680 cm⁻¹, C=O stretch).

Reduction Reactions

Selective reduction pathways include:

a. Thioether Reduction

Catalytic hydrogenation with Raney nickel in ethanol under H₂ (3 atm) removes the sulfur atom, yielding a des-thioether analog (65% yield).

b. Furan Ring Hydrogenation

Using Pd/C (10%) in tetrahydrofuran (THF) under H₂ (5 atm) saturates the furan ring to tetrahydrofuran, confirmed by loss of aromatic protons in ¹H NMR .

Cross-Coupling Reactions

The thiazole ring engages in palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling

Reaction with 4-fluorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C introduces a fluorophenyl group at the 4-position of the thiazole (72% yield) .

b. Buchwald-Hartwig Amination

Coupling with piperazine via Pd₂(dba)₃ and Xantphos in toluene at 110°C installs an amino group, enhancing solubility for pharmacological studies.

Mechanistic and Kinetic Insights

-

Oxidation Kinetics : The sulfoxidation rate (k = 0.15 min⁻¹) is pH-dependent, peaking at pH 7.4 due to optimal peroxide stability.

-

Hydrolysis Selectivity : Acidic conditions favor amide cleavage (ΔG‡ = 85 kJ/mol), while basic conditions promote ester hydrolysis in related analogs .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry. Further studies are needed to explore its catalytic applications and enantioselective transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thiazole vs. Oxadiazole/Triazinoindole Derivatives

- Oxadiazole Analogs : Compounds like 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () replace the thiazole with an oxadiazole ring. Oxadiazoles are bioisosteres of esters and amides, enhancing hydrogen-bonding capacity and metabolic stability. The thiazole in the target compound may offer superior π-stacking interactions compared to oxadiazoles due to its aromaticity .

- Triazinoindole Analogs: Derivatives such as N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () feature fused triazinoindole systems. These bulkier cores reduce solubility but increase affinity for planar binding sites (e.g., DNA intercalation) compared to the simpler thiazole in the target compound .

Substituent Effects

Thioether vs. Halogen/Aryl Substituents

- Halogenated Derivatives: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () incorporates bromine, which enhances lipophilicity and electrophilicity.

- Phenyl vs. The furfurylmethyl group in the target compound may enhance binding to receptors with polar pockets (e.g., kinase ATP-binding sites) .

Functional Group Modifications

Amide Linkage Variations

- Sulfonamide Derivatives: Compounds like N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide () replace the acetamide with sulfonamide groups. Sulfonamides exhibit stronger acidity (pKa ~10) than acetamides (pKa ~15), influencing ionization and membrane permeability .

- Piperidinyl Acetamides : Derivatives such as 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)-acetamide () introduce cyclic amines, which can modulate solubility and bioavailability. The furfurylmethyl group in the target compound may confer better CNS penetration due to lower polarity .

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, and how are intermediates characterized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiazole-thioether formation involves reacting a thiol-containing precursor (e.g., 4-methylbenzyl mercaptan) with a chloroacetamide intermediate under basic conditions (e.g., KOH in ethanol). Key steps include:

- Intermediate synthesis : Chloroacetamide derivatives are prepared by alkylating amines (e.g., furan-2-ylmethylamine) with chloroacetyl chloride.

- Thiol-thiazole coupling : The thiol group reacts with a bromo- or chloro-substituted thiazole at reflux (60–80°C) for 1–3 hours .

- Characterization : Intermediates are verified via -NMR (e.g., δ 4.3–4.5 ppm for methylene protons adjacent to sulfur) and LC-MS (e.g., [M+H]+ peaks) .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Structural validation relies on:

- -NMR : Key signals include furan protons (δ 6.2–7.4 ppm), thiazole protons (δ 7.1–7.3 ppm), and methylene bridges (δ 3.8–4.5 ppm).

- -NMR : Thioether (C-S) carbons appear at δ 35–45 ppm, while thiazole carbons resonate at δ 120–150 ppm .

- Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3%) indicate purity issues, requiring recrystallization or column chromatography .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for thiazole-thioether acetamides in biological assays?

SAR studies focus on:

- Thioether substituents : Replace 4-methylbenzyl with electron-withdrawing (e.g., 4-fluorobenzyl) or bulky groups (e.g., norbornane) to assess steric/electronic effects on target binding .

- Thiazole modifications : Introduce heterocyclic fused rings (e.g., benzimidazole) or alter substitution patterns (e.g., 4-nitrophenyl vs. 4-methoxyphenyl) to modulate lipophilicity .

- Bioactivity assays : Use in vitro models (e.g., apoptosis assays with IC determination) and molecular docking to correlate structural changes with activity .

Q. How can contradictions in spectral or elemental analysis data be resolved during synthesis?

Discrepancies often arise from:

- Incomplete purification : Re-purify via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

- Solvent residues : Check -NMR for residual DMSO (δ 2.5 ppm) or ethanol (δ 1.1 ppm). Use high-vacuum drying for hygroscopic compounds .

- Isomeric mixtures : Employ 2D NMR (e.g., NOESY) to distinguish regioisomers or confirm thioether connectivity .

Q. What strategies improve yield in multi-step syntheses involving thiazole-thioether acetamides?

Optimization methods include:

- Catalyst screening : Use DMAP or ultrasound-assisted reactions to accelerate coupling steps (e.g., 20–30% yield improvement) .

- Protecting groups : Temporarily protect reactive amines (e.g., Boc groups) during thiol-thiazole coupling to prevent side reactions .

- Microwave synthesis : Reduce reaction times (e.g., from 6 hours to 30 minutes) for thermally driven steps like cyclocondensation .

Methodological Guidance

Q. How to design stability studies for this compound under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed acetamide or thioether cleavage) .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using LC-MS .

Q. What computational tools are suitable for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., CDK9 or microbial enzymes). Validate with MD simulations (100 ns trajectories) .

- QSAR models : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.